

The Pharmacokinetics and Bioavailability of VX-150: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an investigational, orally administered prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of pain signals.[1] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, potentially offering analgesia with a reduced risk of the central nervous system side effects associated with other classes of analgesics. This technical guide provides a comprehensive summary of the available preclinical and clinical data on the pharmacokinetics and bioavailability of **VX-150** and its active metabolite.

Preclinical Pharmacokinetics and Bioavailability (in Rats)

A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of **VX-150** (referred to as **VX-150**M) following both intravenous and oral administration.[1][2][3]

Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of VX-150M in Rats (1 mg/kg)[1][2][3]



Parameter	Value	Unit
Terminal Half-Life (t½)	1.33	h
Clearance (CL)	8.91	mL/min/kg

Table 2: Oral Pharmacokinetic Parameters of VX-150M in Rats[1][2][3]

Oral Dose (mg/kg)	Tmax (h)	Bioavailability (%)
5	0.19 - 0.36	26.67 - 36.11
10	0.19 - 0.36	26.67 - 36.11
20	0.19 - 0.36	26.67 - 36.11

Systemic exposure to VX-150M increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of VX-150M[1][2]

Parameter	Value	Unit
Caco-2 Permeability	6.1×10^{-6}	cm/s
Plasma Protein Binding	96.2 - 97.5	%
Metabolic Stability	Low turnover in human liver microsomes	-

Experimental Protocols

- Study Design: Male Sprague-Dawley rats were administered either a single intravenous dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of VX-150.
- Sample Collection: Blood samples were collected at predetermined time points post-dosing.
- Analytical Method: The concentration of the active metabolite, VX-150M, in rat plasma was
 determined using a validated UPLC-MS/MS (Ultra-Performance Liquid ChromatographyTandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via



protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters ACQUITY BEH C18 column.[1][2][3]

- Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of VX-150M.[1][2]
- Plasma Protein Binding: The extent of VX-150M binding to plasma proteins was determined using methods such as equilibrium dialysis.
- Metabolic Stability: The metabolic stability of VX-150M was evaluated by incubation with human liver microsomes.[1][2]

Clinical Pharmacokinetics and Bioavailability (in Humans)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male adults to evaluate the pharmacokinetics of the active moiety of **VX-150**.[4][5]

Data Presentation

Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of **VX-150** in Healthy Male Adults (1250 mg)[4][5]

Parameter	Value	Unit
Maximum Median Concentration (Cmax)	4.30	μg/mL
Time to Maximum Concentration (Tmax)	4	h

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve (AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk on the pharmacokinetics of different formulations of **VX-150**; however, the quantitative results

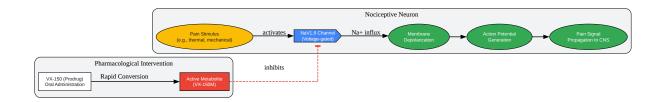


from this study are not publicly available.

Experimental Protocols

- Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 20 healthy male subjects aged 18-55 years.[4][5]
- Dosing: Subjects received a single oral dose of 1250 mg of VX-150 or a placebo, with a
 washout period of at least 7 days between treatments.[4][5] The dose was administered in a
 fasted state.[4]
- Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose.[4]
- Analytical Method: Plasma concentrations of the active moiety of VX-150 and its major circulating metabolite were determined using a validated analytical method.

Mandatory Visualizations Signaling Pathway

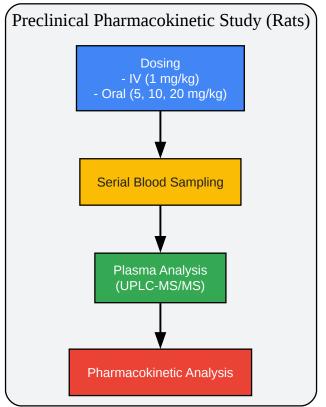


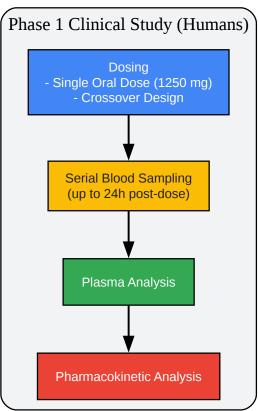
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Mechanism of action of VX-150.

Experimental Workflow







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Pharmacokinetic study workflows.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of the Active Metabolite of VX-150 Using UPLC-MS/MS: A Preclinical Pharmacokinetic Study in Rats PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults PubMed [pubmed.ncbi.nlm.nih.gov]
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